molecular formula C22H21N5OS2 B14939991 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B14939991
M. Wt: 435.6 g/mol
InChI Key: HUYFRHDEWAIYOK-UHFFFAOYSA-N
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Description

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. The piperazine ring may interact with receptor proteins, modulating their function. These interactions can lead to the inhibition of cancer cell growth or the modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity patterns.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds also feature the benzothiazole moiety and are studied for their anticonvulsant properties.

Uniqueness

What sets 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one apart is its combination of the benzothiazole, piperazine, and pyrimidinone structures, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C22H21N5OS2

Molecular Weight

435.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H21N5OS2/c28-20-14-16(15-29-22-24-18-8-4-5-9-19(18)30-22)23-21(25-20)27-12-10-26(11-13-27)17-6-2-1-3-7-17/h1-9,14H,10-13,15H2,(H,23,25,28)

InChI Key

HUYFRHDEWAIYOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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